molecular formula C16H17N3OS2 B415891 N-(4-ethoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

N-(4-ethoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

Cat. No.: B415891
M. Wt: 331.5g/mol
InChI Key: HCKRWLBHCDIUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethoxyphenyl)-2’,4’-dimethyl-4,5’-bithiazol-2-amine is a complex organic compound that belongs to the class of bithiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2’,4’-dimethyl-4,5’-bithiazol-2-amine typically involves the reaction of 4-ethoxyaniline with 2,4-dimethylthiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the bithiazole ring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N-(4-Ethoxyphenyl)-2’,4’-dimethyl-4,5’-bithiazol-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2’,4’-dimethyl-4,5’-bithiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Ethoxyphenyl)-2’,4’-dimethyl-4,5’-bithiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2’,4’-dimethyl-4,5’-bithiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethoxyphenyl)-2’,4’-dimethyl-4,5’-bithiazol-2-amine stands out due to its bithiazole core, which imparts unique electronic and steric properties. These properties make it a versatile compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H17N3OS2

Molecular Weight

331.5g/mol

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H17N3OS2/c1-4-20-13-7-5-12(6-8-13)18-16-19-14(9-21-16)15-10(2)17-11(3)22-15/h5-9H,4H2,1-3H3,(H,18,19)

InChI Key

HCKRWLBHCDIUGL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C

Origin of Product

United States

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